G1T38 dihydrochloride, known chemically as 4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1’-cyclohexane]-10-one; hydrochloride, is a complex organic compound that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is primarily recognized for its role as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial targets in cancer therapy. G1T38 dihydrochloride is characterized by its unique spirocyclic structure and the presence of multiple nitrogen atoms that contribute to its biological activity and chemical reactivity .
G1T38 dihydrochloride is classified as a small molecule inhibitor and falls under the category of pharmaceutical compounds designed to interfere with specific cellular processes. It is sourced from various chemical suppliers and is utilized in research settings to explore its potential therapeutic effects against cancers such as breast cancer and non-small cell lung cancer . Its molecular formula is , with an InChI key of IUIVDLVJNPANBY-UHFFFAOYSA-N .
The synthesis of G1T38 dihydrochloride involves multiple steps starting from commercially available precursors. The synthetic route typically includes:
The synthesis employs organic solvents and catalysts under controlled temperatures to maximize yield and purity. Industrial production methods may utilize continuous flow reactors for efficiency and scalability .
G1T38 dihydrochloride features a spirocyclic structure that contributes to its unique properties. The compound's molecular structure can be represented by the following data:
G1T38 dihydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are typically optimized for temperature and pH to achieve desired outcomes .
G1T38 exerts its effects primarily through the inhibition of CDK4/6 activity. By binding to these kinases, it disrupts their function in cell cycle regulation:
G1T38 dihydrochloride is typically presented as a solid crystalline substance with good solubility in polar solvents due to its hydrochloride form.
Key chemical properties include:
G1T38 dihydrochloride has several scientific applications:
The cyclin D-cyclin-dependent kinase 4/6-retinoblastoma protein pathway serves as a central regulatory node governing the transition from the G1 to S phase of the cell cycle. In hormone receptor-positive breast cancer and multiple other malignancies, dysregulation of this pathway—through cyclin D1 amplification, retinoblastoma protein inactivation loss, or cyclin-dependent kinase inhibitor 2A deletion—drives uncontrolled cellular proliferation [1] [9]. Cyclin-dependent kinase 4 and cyclin-dependent kinase 6 form complexes with D-type cyclins, phosphorylating retinoblastoma protein to release E2F transcription factors that initiate DNA replication genes. Preclinical evidence confirms that tumor cells retaining functional retinoblastoma protein undergo G1 arrest upon cyclin-dependent kinase 4/6 inhibition, establishing the mechanistic foundation for targeted therapy [3] [8].
The dependency of hormone receptor-positive breast cancer on cyclin D-cyclin-dependent kinase 4/6 signaling is particularly pronounced. Estrogen receptor signaling directly upregulates cyclin D1 expression, creating a molecular vulnerability exploited by cyclin-dependent kinase 4/6 inhibitors. This biological rationale underpinned the clinical development of first-generation inhibitors, which demonstrated unprecedented progression-free survival improvements in advanced hormone receptor-positive/human epidermal growth factor receptor 2-negative breast cancer when combined with endocrine therapy [1] [7].
Despite their efficacy, first-generation cyclin-dependent kinase 4/6 inhibitors (palbociclib, ribociclib, abemaciclib) exhibit significant clinical limitations rooted in their on-target effects on bone marrow progenitor cells. Cyclin-dependent kinase 6 inhibition induces reversible senescence of hematopoietic stem cells, manifesting as neutropenia in 58-83% of patients across pivotal trials [5] [8] [10]. Although febrile neutropenia rates remain low (<2%), the high incidence of grade 3/4 neutropenia necessitates intermittent dosing schedules (21 days on/7 days off) to permit neutrophil recovery [3] [5].
Table 1: Hematological Toxicity Profile of Approved Cyclin-Dependent Kinase 4/6 Inhibitors
Agent | Clinical Trial | All-Grade Neutropenia (%) | Grade ≥3 Neutropenia (%) | Dosing Schedule |
---|---|---|---|---|
Palbociclib | PALOMA-2 | 80 | 66 | 21/7 days |
Ribociclib | MONALEESA-2 | 74 | 58 | 21/7 days |
Abemaciclib | MONARCH-3 | 41 | 22 | Continuous |
This treatment interruption creates pharmacokinetic troughs that may permit tumor cell recovery and foster acquired resistance. Preclinical models demonstrate tumor regrowth during off-treatment periods, suggesting intermittent scheduling might compromise long-term efficacy [3]. Furthermore, the requirement for biweekly complete blood count monitoring during initial cycles imposes substantial logistical burdens on patients and healthcare systems [8] [10].
G1T38 dihydrochloride (lerociclib dihydrochloride) represents a structurally optimized cyclin-dependent kinase 4/6 inhibitor designed to overcome the limitations of first-generation agents. Its development leveraged a tricyclic lactam scaffold to achieve differential tissue distribution, minimizing bone marrow exposure while maintaining potent tumor suppression [3] [6]. Preclinical characterization revealed unique pharmacokinetic properties enabling continuous daily dosing without inducing severe neutropenia—a distinguishing feature from existing inhibitors [3].
The compound demonstrates exquisite biochemical selectivity, inhibiting cyclin-dependent kinase 4/cyclin D1 (half-maximal inhibitory concentration = 1 nM) and cyclin-dependent kinase 6/cyclin D3 (half-maximal inhibitory concentration = 2 nM) while exhibiting >800-fold selectivity against other cyclin-dependent kinases including cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9 [3] [6]. This selectivity profile underpins its reduced off-target effects while preserving on-target antitumor activity.
Table 2: Selectivity Profile of G1T38 Dihydrochloride Against Kinase Targets
Kinase Complex | Half-Maximal Inhibitory Concentration (μM) | Selectivity vs. CDK4/6 |
---|---|---|
CDK4/Cyclin D1 | 0.001 | Reference |
CDK6/Cyclin D3 | 0.002 | 2-fold |
CDK9/Cyclin T | 0.028 | 28-fold |
CDK5/p35 | 0.832 | 832-fold |
CDK2/Cyclin A | 1.5 | 1,500-fold |
CDK1/Cyclin B1 | 2.4 | 2,400-fold |
In vivo studies confirmed preferential tumor accumulation over plasma, creating a therapeutic window that enables sustained retinoblastoma protein phosphorylation blockade in tumors without significant myelosuppression [3] [6]. These pharmacological advantages position G1T38 dihydrochloride as a promising candidate for continuous dosing regimens that may improve efficacy outcomes by minimizing treatment interruptions and overcoming key resistance mechanisms associated with intermittent cyclin-dependent kinase 4/6 inhibition.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4